3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile

Übersicht

Beschreibung

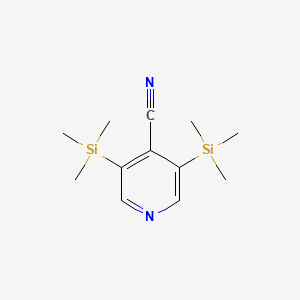

3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile is an organic compound with the molecular formula C12H20N2Si2. It is characterized by the presence of two trimethylsilyl groups attached to the pyridine ring at positions 3 and 5, and a cyano group at position 4. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile typically involves the reaction of 3,5-dibromopyridine with trimethylsilyl cyanide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the coupling reaction. The reaction conditions generally include heating the mixture to a temperature range of 80-120°C for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The cyano group can be oxidized to form amides or carboxylic acids under appropriate conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products:

Substitution Products: Various substituted pyridines.

Oxidation Products: Amides or carboxylic acids.

Coupling Products: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it useful for creating complex heterocyclic compounds. The presence of trimethylsilyl groups enhances its reactivity, facilitating substitution and coupling reactions.

Reactions Involved

- Nucleophilic Substitution : The trimethylsilyl groups can be replaced by other functional groups.

- Oxidation Reactions : The cyano group can be oxidized to yield amides or carboxylic acids.

- Suzuki-Miyaura Coupling : This compound can participate in carbon-carbon bond formation through palladium-catalyzed reactions.

Biological Research

Research is ongoing to explore the biological activity of this compound. It is being studied as a precursor for bioactive molecules and potential pharmaceutical intermediates. Its ability to undergo various transformations allows for the development of new therapeutic agents.

Material Science

The compound is utilized in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer chemistry and nanotechnology. The trimethylsilyl groups provide steric protection and can be selectively removed or substituted, enhancing its utility in materials science.

Case Study 1: Organic Synthesis

A study demonstrated the use of this compound as a key intermediate in synthesizing complex heterocycles. The compound underwent nucleophilic substitution reactions, leading to the formation of various substituted pyridines that are essential in medicinal chemistry.

In a recent investigation, derivatives of this compound were tested for their ability to activate human constitutive androstane receptor (CAR). These studies highlighted the compound's potential as a dual agonist for CAR and pregnane X receptor (PXR), showcasing its relevance in drug metabolism research .

Case Study 3: Material Development

Research has explored the incorporation of this compound into polymer matrices for enhanced thermal stability and mechanical properties. The unique structural features of this compound contribute to improved performance characteristics in advanced material applications.

Wirkmechanismus

The mechanism of action of 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl groups can be easily removed or substituted, allowing the compound to act as a versatile intermediate in organic synthesis. The cyano group can undergo transformations to form other functional groups, facilitating the synthesis of a wide range of derivatives .

Vergleich Mit ähnlichen Verbindungen

- 3,5-Diiodopyridine-4-carbonitrile

- 4-Cyano-3-pyridinecarboxylic acid

- 3-Iodopyridine-2-carbonitrile

Comparison: Compared to these similar compounds, 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile is unique due to the presence of two trimethylsilyl groups, which enhance its reactivity and versatility in organic synthesis. The trimethylsilyl groups provide steric protection and can be selectively removed or substituted, making the compound a valuable intermediate for the synthesis of complex molecules .

Biologische Aktivität

3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Compound Overview

- Chemical Formula : C12H20N2Si2

- CAS Number : 827616-49-9

- Structure : The compound features two trimethylsilyl groups at the 3 and 5 positions of the pyridine ring, and a cyano group at the 4 position. This unique structure contributes to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : 3,5-Dibromopyridine and trimethylsilyl cyanide.

- Catalysis : Utilization of palladium catalysts under inert atmospheres.

- Conditions : Heating the reaction mixture at temperatures between 80°C and 120°C for several hours to ensure complete conversion.

The biological activity of this compound can be attributed to its ability to undergo various chemical transformations:

- Substitution Reactions : The trimethylsilyl groups can be replaced by other functional groups, enhancing its versatility.

- Oxidation Reactions : The cyano group can be oxidized to yield amides or carboxylic acids.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of complex organic molecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens. For instance, compounds synthesized from similar pyridine frameworks have demonstrated effectiveness against bacteria and fungi .

- Anticancer Potential : The compound's structural features allow it to interact with cellular targets involved in cancer progression. Preliminary studies suggest it may inhibit tumor growth through modulation of specific signaling pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Potential inhibition of tumor growth | |

| Enzyme Inhibition | Interaction with key metabolic enzymes |

Case Studies

-

Antimicrobial Evaluation :

A study evaluated various derivatives of pyridine compounds for their antimicrobial efficacy. The results indicated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, as well as fungal strains . -

Cancer Cell Line Studies :

Research focused on the effects of pyridine derivatives on cancer cell lines showed that compounds similar to this compound could induce apoptosis in cancer cells through the activation of caspase pathways .

Eigenschaften

IUPAC Name |

3,5-bis(trimethylsilyl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2Si2/c1-15(2,3)11-8-14-9-12(10(11)7-13)16(4,5)6/h8-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACKXRICLZHJSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CN=CC(=C1C#N)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479393 | |

| Record name | 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827616-49-9 | |

| Record name | 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.